Hidrocloruro de propoxifeno

Descripción general

Descripción

El hidrocloruro de propoxifeno es un analgésico opioide sintético utilizado para tratar el dolor leve a moderado. Está estructuralmente relacionado con la metadona y es conocido por sus propiedades analgésicas. El this compound a menudo se prescribe bajo varias marcas, incluida Darvon. A pesar de su efectividad en el manejo del dolor, se ha retirado del mercado en varios países debido a preocupaciones sobre su perfil de seguridad, particularmente el riesgo de arritmias cardíacas y sobredosis .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Propoxyphene hydrochloride is classified as an opioid analgesic. It acts on the central nervous system to alleviate pain through mechanisms that differ from those of non-steroidal anti-inflammatory drugs (NSAIDs). The drug is metabolized into norpropoxyphene, which exhibits a stronger analgesic effect than propoxyphene itself. Both compounds have been shown to inhibit sodium channels, contributing to their local anesthetic properties, with norpropoxyphene being approximately twice as potent as propoxyphene .

Key Pharmacokinetic Data

- Absorption : Peak plasma concentrations occur 2 to 2.5 hours after oral administration.

- Half-Life : The half-life in elderly patients can range from 13 to 35 hours for propoxyphene and 22 to 41 hours for norpropoxyphene, indicating altered metabolism in this demographic .

Clinical Applications

Propoxyphene hydrochloride has been utilized in various clinical settings:

- Pain Management : Primarily indicated for the treatment of mild to moderate pain, often in combination with other analgesics such as aspirin or acetaminophen. The combination is believed to provide an additive analgesic effect while minimizing side effects associated with higher doses of individual drugs .

- Postoperative Pain Relief : Due to its analgesic properties, propoxyphene has been prescribed for postoperative pain management, although its use has diminished due to safety concerns.

- Chronic Pain Conditions : In some cases, it has been used for chronic pain conditions, but this application is controversial given the potential for dependency and adverse effects.

Safety Concerns and Regulatory Actions

The safety profile of propoxyphene hydrochloride has prompted significant scrutiny:

- Cardiac Risks : Studies have demonstrated that therapeutic doses can lead to significant QT interval prolongation on electrocardiograms (ECGs), increasing the risk of arrhythmias. A notable study indicated mean changes in QTc intervals of up to 38.2 milliseconds at higher doses .

- Overdose and Toxicity : Cases of overdose have been documented, leading to severe respiratory depression and cardiac complications. Reports indicate that propoxyphene can cause transient left bundle branch block following overdose . Additionally, a study involving nine cases of propoxyphene poisoning highlighted rapid onset of respiratory depression and potential fatal outcomes .

- Withdrawal from Market : Given the mounting evidence against its safety, the FDA recommended against the continued use of propoxyphene in 2010, leading to its withdrawal from the market in many countries .

Case Study 1: Cardiac Complications

A patient experienced left bundle branch block following an acute overdose of propoxyphene hydrochloride. This case illustrates the cardiac risks associated with high doses of the drug and emphasizes the need for careful monitoring in patients receiving this medication .

Case Study 2: Fatalities Linked to Overdose

A review of fatalities involving propoxyphene identified multiple cases where respiratory depression led to death. In one instance, tissue concentrations were found significantly elevated post-mortem, underscoring the drug's rapid sequestration in tissues .

Mecanismo De Acción

El hidrocloruro de propoxifeno ejerce sus efectos analgésicos uniéndose a los receptores opioides en el sistema nervioso central. Esta unión disminuye la percepción de los estímulos dolorosos. Los principales objetivos moleculares son los receptores opioides mu, que median los efectos analgésicos y eufóricos del compuesto. Además, el this compound tiene débiles propiedades de bloqueo ganglionar, lo que puede contribuir a sus efectos en el sistema nervioso autónomo .

Compuestos Similares:

Metadona: Otro opioide sintético con una estructura y propiedades analgésicas similares.

Tramadol: Un opioide sintético utilizado para el dolor moderado a severo, con un mecanismo de acción diferente.

Gabapentina: Un anticonvulsivo con propiedades analgésicas, utilizado para el dolor neuropático.

Singularidad: El this compound es único en su combinación de unión al receptor opioide y propiedades de bloqueo ganglionar. A diferencia de la metadona, que se utiliza principalmente para el dolor intenso y la dependencia de los opioides, el this compound se utilizaba para afecciones dolorosas más leves. El tramadol y la gabapentina, aunque efectivos para el dolor, tienen mecanismos diferentes y se utilizan para diferentes tipos de manejo del dolor .

Análisis Bioquímico

Biochemical Properties

Propoxyphene hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to opioid receptors in the brain and spinal cord, which are part of the G-protein coupled receptor family. These interactions inhibit the release of neurotransmitters such as substance P, glutamate, and others involved in pain transmission. Additionally, propoxyphene hydrochloride undergoes extensive first-pass metabolism in the liver, where it is converted to its active metabolite, norpropoxyphene, through the action of cytochrome P450 enzymes, particularly CYP3A4 .

Cellular Effects

Propoxyphene hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s binding to opioid receptors leads to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and other downstream signaling molecules, ultimately altering gene expression and cellular metabolism . Additionally, propoxyphene hydrochloride can induce apoptosis in certain cell types by activating caspase pathways .

Molecular Mechanism

The molecular mechanism of action of propoxyphene hydrochloride involves its binding to opioid receptors, which are distributed throughout the central and peripheral nervous systems. Upon binding, the compound induces conformational changes in the receptor, leading to the activation of G-proteins. These G-proteins then inhibit adenylate cyclase, reducing the production of cAMP. The decrease in cAMP levels results in the inhibition of neurotransmitter release and modulation of ion channel activity, contributing to the analgesic effects of propoxyphene hydrochloride . Additionally, the compound’s active metabolite, norpropoxyphene, has been shown to inhibit sodium channels, further contributing to its analgesic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propoxyphene hydrochloride change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under normal storage conditions but can degrade when exposed to light and heat. In vitro studies have shown that propoxyphene hydrochloride can maintain its analgesic effects for several hours, with a half-life of approximately 6-12 hours . Long-term exposure to the compound can lead to tolerance and dependence, as well as potential neurotoxic effects due to the accumulation of its metabolite, norpropoxyphene .

Dosage Effects in Animal Models

The effects of propoxyphene hydrochloride vary with different dosages in animal models. At low doses, the compound effectively relieves pain without significant adverse effects. At higher doses, propoxyphene hydrochloride can cause respiratory depression, sedation, and even death due to its potent central nervous system depressant effects . Studies in animal models have also shown that chronic administration of high doses can lead to the development of tolerance and physical dependence .

Metabolic Pathways

Propoxyphene hydrochloride is involved in several metabolic pathways, primarily in the liver. The compound undergoes extensive first-pass metabolism by intestinal and hepatic enzymes, with the major route being cytochrome CYP3A4-mediated N-demethylation to norpropoxyphene . Minor metabolic pathways include ring hydroxylation and glucuronide formation. The metabolites are primarily excreted by the kidneys . The interaction with CYP3A4 can lead to altered plasma levels of propoxyphene hydrochloride when co-administered with strong CYP3A4 inhibitors .

Transport and Distribution

Propoxyphene hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound is highly lipophilic, allowing it to cross cell membranes easily and accumulate in fatty tissues. It binds to plasma proteins, which facilitates its transport in the bloodstream . Within cells, propoxyphene hydrochloride can interact with transporters and binding proteins that influence its localization and accumulation. The compound’s distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .

Subcellular Localization

The subcellular localization of propoxyphene hydrochloride affects its activity and function. The compound primarily localizes to the cytoplasm and cell membranes, where it interacts with opioid receptors and other target proteins . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of propoxyphene hydrochloride within specific cellular compartments. Additionally, the compound’s lipophilicity allows it to accumulate in lipid-rich organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and signaling pathways .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de hidrocloruro de propoxifeno implica varios pasos clave:

Preparación de β-dimetilaminobutrofenona: Esto se logra mediante la adición de una amina secundaria a la fenilpropenilcetona.

Reacción de Grignard: La amino cetona se somete a una reacción de Grignard con cloruro de bencilmagnesio, produciendo hidrocloruro de α- y β-4-dimetilamino-1,2-difenil-3-metil-2-butanol.

Métodos de Producción Industrial: En entornos industriales, la síntesis de this compound se optimiza para obtener rendimiento y pureza. La reacción entre cloruro de propionilo y α-d-1,2-difenil-3-metil-4-dimetilamino-2-butanol (d-oxifeno) en presencia de cloruro de tionilo es un método común. Este proceso simplifica la purificación y mejora el rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrocloruro de propoxifeno sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El propoxifeno se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden convertir el propoxifeno en sus alcoholes correspondientes.

Sustitución: Pueden ocurrir reacciones de sustitución nucleófila en el grupo dimetilamino

Reactivos y Condiciones Comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.

Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.

Productos Principales:

Productos de oxidación: Varios metabolitos oxidados.

Productos de reducción: Derivados alcohólicos.

Productos de sustitución: Derivados de propoxifeno sustituidos

Comparación Con Compuestos Similares

Methadone: Another synthetic opioid with a similar structure and analgesic properties.

Tramadol: A synthetic opioid used for moderate to severe pain, with a different mechanism of action.

Gabapentin: An anticonvulsant with pain-relieving properties, used for neuropathic pain.

Uniqueness: Propoxyphene hydrochloride is unique in its combination of opioid receptor binding and ganglionic blocking properties. Unlike methadone, which is primarily used for severe pain and opioid dependence, propoxyphene hydrochloride was used for milder pain conditions. Tramadol and gabapentin, while effective for pain, have different mechanisms and are used for different types of pain management .

Actividad Biológica

Propoxyphene hydrochloride is an opioid analgesic that has been used primarily for the treatment of mild to moderate pain. Understanding its biological activity is crucial for assessing its therapeutic efficacy and safety profile. This article delves into the pharmacodynamics, mechanisms of action, clinical implications, and associated risks of propoxyphene hydrochloride.

Propoxyphene acts as a weak agonist at various opioid receptors, particularly the mu (OP1), delta (OP2), and kappa (OP3) receptors within the central nervous system (CNS). The primary effects include:

- Inhibition of Pain Pathways : Propoxyphene reduces the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline by decreasing intracellular cyclic adenosine monophosphate (cAMP) levels through inhibition of adenylate cyclase activity .

- Calcium Channel Modulation : It closes N-type voltage-operated calcium channels and opens potassium channels, leading to hyperpolarization of neurons and decreased neuronal excitability .

- Metabolism : Propoxyphene is metabolized primarily in the liver via cytochrome P450 enzymes (CYP3A4), yielding norpropoxyphene as a major active metabolite .

Pharmacokinetics

The pharmacokinetic profile of propoxyphene is characterized by:

- Absorption : Peak plasma concentrations are reached within 2 to 2.5 hours post-administration.

- Volume of Distribution : Approximately 16 L/kg, indicating extensive distribution in body tissues.

- Half-life : The half-life ranges from 6 to 12 hours for propoxyphene and 30 to 36 hours for norpropoxyphene .

- Protein Binding : About 80% bound to plasma proteins .

Efficacy

A comparative study indicated that propoxyphene is not superior to other analgesics such as codeine or aspirin in terms of pain relief effectiveness .

Risks Associated with Use

- Respiratory Depression : Propoxyphene can cause significant respiratory depression, especially in overdose situations. A case study reported rapid onset of respiratory failure leading to coma and convulsions in cases of poisoning .

- Fracture Risk in Older Adults : A cohort study found that propoxyphene use among individuals aged 65 years and older was associated with a two-fold increase in hip fracture risk due to its CNS-related side effects like dizziness and sedation .

- Cardiovascular Effects : The FDA has highlighted that propoxyphene can cause significant changes in cardiac electrical activity, including prolonged PR interval and QTc interval, which can lead to serious arrhythmias. These effects are particularly pronounced at therapeutic doses .

Case Studies

- A report involving nine cases of propoxyphene-related suicides detailed how tissue concentrations were significantly higher than blood levels due to rapid sequestration in tissues like the liver and brain. Immediate medical intervention with respiratory support was critical for survival in some cases .

- Another study identified 41 deaths related to propoxyphene over two years, emphasizing the risks associated with its use when combined with alcohol or other depressants .

Propiedades

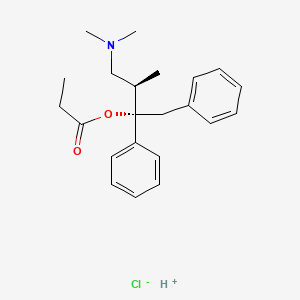

IUPAC Name |

[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQBBUPJKANITL-MYXGOWFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048913 | |

| Record name | Propoxyphene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639-60-7 | |

| Record name | Dextropropoxyphene hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1639-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxyphene hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, .alpha.-[(1R)-2-(dimethylamino)-1-methylethyl]-.alpha.-phenyl-, 1-propanoate, hydrochloride (1:1), (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propoxyphene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextropropoxyphene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXYPHENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB2TL9PS0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.